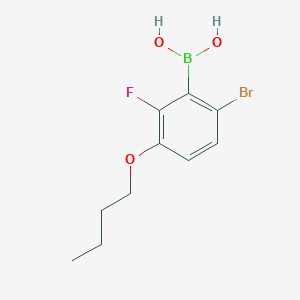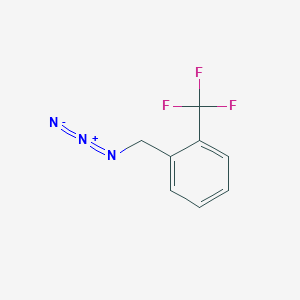
(6-Bromo-3-butoxy-2-fluorophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(6-Bromo-3-butoxy-2-fluorophenyl)boronic acid" is a boronic acid derivative characterized by the presence of a bromine and a fluorine atom on the aromatic ring, along with a butoxy substituent and the boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki coupling reactions, which are pivotal for creating carbon-carbon bonds in the synthesis of complex organic molecules .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves the use of organolithium reagents or halodeboronation reactions. For instance, the synthesis of 3-borono-5-fluorobenzoic acid, a related compound, was achieved through a two-step reaction using an organic lithium reagent followed by an oxidation reaction, yielding a total of 75.5% . Similarly, the synthesis of 2-bromo-3-fluorobenzonitrile was developed through the bromodeboronation of a related phenylboronic acid using NaOMe as a catalyst . These methods suggest potential pathways for the synthesis of "this compound" that could involve similar strategies.
Molecular Structure Analysis
The molecular structure of boronic acids is significantly influenced by the substituents on the aromatic ring. Fluorination, for example, has been shown to improve the stability of cyclic semianhydrides in boronic acids, as demonstrated by ab initio calculations and crystal structure determination of fluorinated phenylenediboronic acids . The presence of fluorine and bromine in "this compound" would likely impact its structural behavior and stability, potentially facilitating the formation of cyclic structures or affecting its reactivity in coupling reactions.
Chemical Reactions Analysis
Boronic acids participate in various chemical reactions, with the Suzuki coupling being one of the most prominent. This reaction allows for the formation of biaryl compounds, as seen in the synthesis of unsymmetrical biphenyls and m-terphenyls from functionalized aryl boronic acids . The halodeboronation of aryl boronic acids to form aryl bromides and chlorides is another key reaction, which could be relevant to the synthesis or further functionalization of "this compound" .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their molecular structure. For example, the acidity and structural behavior of fluorinated phenylenediboronic acids were studied, revealing insights into their solid-state and solution properties . Experimental techniques such as FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, along with computational methods like density functional theory (DFT), have been employed to study the properties of boronic acids like 3-bromophenylboronic acid . These methods could be applied to "this compound" to determine its spectroscopic characteristics, reactivity, and stability.
Aplicaciones Científicas De Investigación
Synthesis and Material Science
- Boronic acids, including fluorophenyl derivatives, are pivotal in the synthesis of biologically active compounds and pharmaceutical agents. Their utility spans across Suzuki cross-coupling reactions, Petasis reactions, and as reagents in organic synthesis, highlighting their versatility and importance in constructing complex molecules (Sasmita Das et al., 2003).
- The halodeboronation of aryl boronic acids has been leveraged for scalable synthesis approaches, demonstrating the generality of this transformation through the production of both aryl bromides and chlorides in good to excellent yields (Ronald H. Szumigala et al., 2004).
Optical and Electronic Materials
- Phenyl boronic acids grafted onto polymers have been explored for their potential in creating glucose sensing materials that operate at physiological pH, demonstrating the ability of boronic acid derivatives to interact with biological molecules in a selective manner (B. Mu et al., 2012).
Reactivity and Structural Behavior
- The influence of fluorine substituents on the properties of phenylboronic compounds has been studied, where the electron-withdrawing character of fluorine impacts the acidity, hydrolytic stability, and spectroscopic properties of boronic acids. These insights are crucial for applications in analytical chemistry, materials chemistry, and biology (Jan T. Gozdalik et al., 2017).
Kinetics and Mechanisms
- The reactivity of boronic acid and boronate ion towards various diols has been explored, providing essential knowledge on the kinetics and selectivity of reactions involving boronic acids. Such studies are foundational for developing boronic acid-based sensors and reagents (Eisuke Watanabe et al., 2013).
Mecanismo De Acción
Target of Action
Boronic acids and their derivatives are generally known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Boronic acids are often used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound may participate, is a key step in the synthesis of various biologically active compounds .
Pharmacokinetics
As a boronic acid derivative, its bioavailability may be influenced by factors such as its stability, solubility, and the presence of transporters in the body .
Result of Action
The products of suzuki-miyaura cross-coupling reactions, in which this compound may be used, are often found in various pharmaceuticals and biologically active compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-3-butoxy-2-fluorophenylboronic acid. Factors such as pH, temperature, and the presence of other chemicals can affect the stability of boronic acids and their ability to participate in reactions .
Propiedades
IUPAC Name |
(6-bromo-3-butoxy-2-fluorophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BBrFO3/c1-2-3-6-16-8-5-4-7(12)9(10(8)13)11(14)15/h4-5,14-15H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTVZGMUUYBHRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OCCCC)Br)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BBrFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584764 |
Source


|
| Record name | (6-Bromo-3-butoxy-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072951-88-2 |
Source


|
| Record name | B-(6-Bromo-3-butoxy-2-fluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Bromo-3-butoxy-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B1286821.png)
![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1286833.png)








